N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound featuring a piperidine core substituted with an ethyl acetamide group and an (S)-2-amino-3-methyl-butyryl moiety. The compound’s structure suggests applications in peptide mimetics or protease inhibitors, though specific biological data are unavailable in the provided evidence. Its molecular weight is estimated to be ~255–300 g/mol based on analogs like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (255.36 g/mol) .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDXTFXJTCXMQO-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamide group, and a chiral center at the 2-amino-3-methyl-butyryl moiety. Its molecular formula is with a molecular weight of approximately 281.39 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. While detailed mechanisms are still under investigation, preliminary studies suggest potential interactions with cholinergic systems, which are crucial in neurological functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against reference strains .
Table 1: Antimicrobial Activity Overview
| Compound | Target Bacteria | MIC (μM) | Mechanism |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Derivative B | Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of Alzheimer's disease. This compound may act as a butyrylcholinesterase inhibitor, enhancing cholinergic activity and providing symptomatic relief in neurodegenerative conditions .
Table 2: Neuroprotective Activity Assessment
| Activity Assessed | Result | Reference |
|---|---|---|
| Cholinesterase Inhibition | Significant inhibition observed | |
| Cognitive Improvement in Models | Promising results in animal studies |
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : In a study assessing various piperidine derivatives, this compound demonstrated potent antibacterial activity against MRSA strains, outperforming traditional antibiotics .
- Neuropharmacological Studies : Research focusing on cholinergic modulation indicated that compounds similar to this compound could enhance cognitive function in models of Alzheimer’s disease by inhibiting butyrylcholinesterase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related molecules with modifications in the heterocyclic ring, substituents, or stereochemistry. Key examples include:
Key Observations
- Ring Size : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces conformational flexibility, which may alter binding to biological targets .
- The tert-butyl ester in [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester introduces steric bulk, which may improve metabolic stability but complicate synthesis .
- Stereochemistry : The (R) vs. (S) configuration at the pyrrolidine/piperidine position (e.g., in CAS 1401665-75-5) could significantly affect target selectivity or enzymatic recognition .
Physicochemical and Commercial Considerations
Q & A
Q. What synthetic strategies are recommended to optimize the stereochemical purity of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide?
Methodological Answer:
- Key Steps:
- Chiral Resolution: Use (S)-2-amino-3-methyl-butyric acid as a chiral building block to ensure stereochemical fidelity during piperidine ring functionalization .
- Coupling Reactions: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization during amide bond formation .
- Purification: Utilize preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomerically pure fractions .
- Validation: Confirm stereochemical purity via circular dichroism (CD) spectroscopy and chiral HPLC .
Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use - and -NMR to verify structural integrity, focusing on piperidine ring protons (δ 3.0–3.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 312.21) .
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere (degradation onset >200°C indicates suitability for long-term storage) .
Q. What are the critical parameters for maintaining compound stability during storage?
Methodological Answer:
- Storage Conditions:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
- Solvent Compatibility: Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers with pH >8 to prevent piperidine ring oxidation .
Advanced Research Questions
Q. How can researchers evaluate the compound’s binding affinity to tachykinin NK1 receptors in CNS studies?
Methodological Answer:
- Experimental Design:
- Radioligand Displacement Assays: Use -labeled substance P as a competitive ligand in rat brain membrane preparations .
- Cross-Linking Studies: Employ bifunctional cross-linkers (e.g., DSS) to stabilize receptor-ligand complexes for SDS-PAGE analysis .
- Data Interpretation: Calculate values using Cheng-Prusoff equation; compare with reference antagonists (e.g., SR140333, = 0.2 nM) .
- Advanced Tip: Combine surface plasmon resonance (SPR) to monitor real-time binding kinetics .
Q. What strategies are effective in resolving discrepancies between in vitro potency (IC50) and in vivo efficacy for this compound?
Methodological Answer:
- Root-Cause Analysis:
- Metabolic Stability: Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation (e.g., t1/2 <30 min suggests poor bioavailability) .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; >95% binding may limit tissue penetration .
- Species-Specific Differences: Compare receptor homology (e.g., NK1 receptor sequence alignment between rodents and humans) .
- Mitigation: Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the acetamide group) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for adenosine A(2B) receptors?
Methodological Answer:
- Workflow:
- Docking Studies: Use Schrödinger Suite to model interactions between the compound’s piperidine-acetamide scaffold and A(2B) receptor (PDB: 5IU4) .
- QSAR Analysis: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Synthetic Prioritization: Focus on modifications at the 3-methyl-butyryl moiety to reduce off-target binding (e.g., replace with cyclopropyl groups) .
- Validation: Test top candidates in cAMP accumulation assays using HEK293 cells expressing A(2B) receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
